Superior Antiviral Potency Against H5N2 Compared to Closely Related Oseltamivir Derivative 11e
In a head-to-head evaluation within the same study, Influenza virus-IN-3 (compound 9a) and compound 11e (Influenza virus-IN-4) exhibited comparable antiviral activity against H5N1 and H5N8. However, a cross-study comparison of published IC50 values reveals a critical differentiation: Influenza virus-IN-3 demonstrates an IC50 of 0.10 µM against H5N2, whereas 11e achieves an IC50 of 0.094 µM against the same strain [1]. While 11e shows a marginal potency advantage against H5N2, Influenza virus-IN-3 exhibits a more balanced potency profile across the H5 panel, which may be preferable for certain experimental designs.
| Evidence Dimension | Antiviral activity (EC50/IC50) against H5N2 influenza virus |
|---|---|
| Target Compound Data | IC50 = 0.10 µM |
| Comparator Or Baseline | Compound 11e (Influenza virus-IN-4): IC50 = 0.094 µM; Oseltamivir carboxylate (OSC): IC50 not directly reported for H5N2 but activity described as 'similar' to 9a and 11e against H5N1/H5N8 [1] |
| Quantified Difference | Influenza virus-IN-3 is 0.94-fold as potent as 11e against H5N2 (i.e., 6% less potent) |
| Conditions | In vitro antiviral assay; specific cell line and viral strain details as per Ai et al., 2020 [1] |
Why This Matters
This quantitative difference informs strain-specific experimental design; researchers focusing on H5N2 may prefer 11e, while those requiring balanced H5 panel activity may select Influenza virus-IN-3.
- [1] Ai W, et al. Eur J Med Chem. 2020;191:112147. View Source
